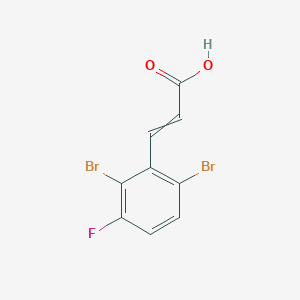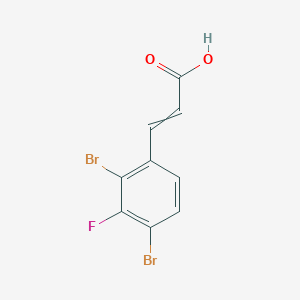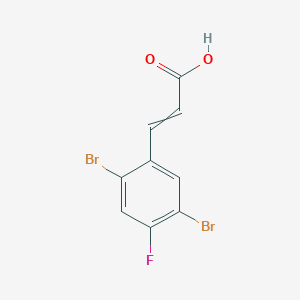
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular weight of 304.19 . It is also known as Br-Boc-protected pyrazole.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-9-8(12)7-15(4)14-9/h7H,5-6H2,1-4H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, similar compounds have been used in various chemical reactions. For example, tert-butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.19 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate is utilized in the synthesis of novel derivatives with potential antibacterial activity. One study describes the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which involved several chemical transformations including the reaction of commercially available ethyl 2-amino-2- thioxoacetate with triethyl oxonium hexafluoro phosphate, and subsequent reactions leading to the formation of tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate. The antibacterial activity of these newly synthesized compounds was evaluated, highlighting the compound's role in the development of new antibacterial agents (Prasad, 2021).
Crystallographic and Structural Studies
The compound has also been involved in crystallographic studies to understand the molecular structure and interactions. For instance, a study on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride), involved characterizing the compound through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies. This detailed analysis provided insights into the molecule's non-planar conformation and intermolecular interactions, contributing to the understanding of molecular structures and bonding (Kant, Singh, & Agarwal, 2015).
Reaction Mechanisms and Intermediate Formation
The compound serves as an intermediate in various synthetic pathways. For instance, the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine involved reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) for protecting the amino group, followed by condensation and de-protection steps. This process demonstrates the compound's role in complex chemical synthesis and its importance in forming intricate molecular structures (Wu, 2011).
Novel Catalytic Applications
Moreover, this compound related compounds have been investigated for their potential as catalysts. For example, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, derived from similar compounds, have been characterized and evaluated as catalysts for the hydrogenation of acetophenone, demonstrating their potential in catalytic applications and the synthesis of biologically active molecules (Amenuvor, Obuah, Nordlander, & Darkwa, 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Analyse Biochimique
Biochemical Properties
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion. The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that compete for the same metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSTCBXRVYOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



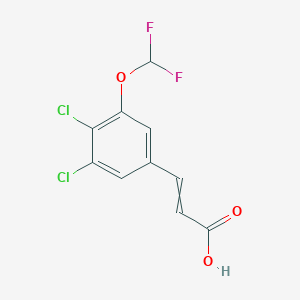
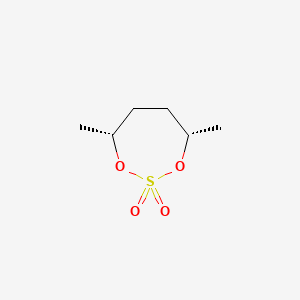
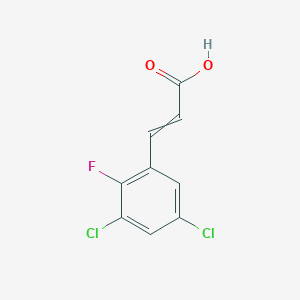

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
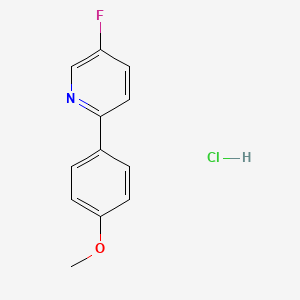
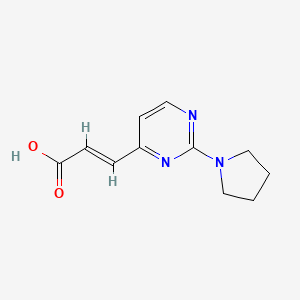
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
